2-(Piperidin-1-yl)pyridine-3-sulfonamide
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Overview
Description
2-(Piperidin-1-yl)pyridine-3-sulfonamide is a heterocyclic compound that features both a piperidine ring and a pyridine ring, connected via a sulfonamide group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules.
Mechanism of Action
Target of Action
It’s known that piperidine derivatives have been found to inhibit anaplastic lymphoma kinase (alk) and c-ros oncogene 1 kinase (ros1) . These kinases play a significant role in cell growth and survival .
Mode of Action
Piperidine derivatives have been shown to interact with their targets, such as alk and ros1, leading to inhibition of these kinases . This inhibition can result in the disruption of cell growth and survival pathways .
Biochemical Pathways
These pathways are crucial for cell growth and survival .
Result of Action
Given its potential inhibitory effects on alk and ros1, it can be inferred that the compound may disrupt cell growth and survival pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-1-yl)pyridine-3-sulfonamide typically involves the reaction of 2-chloropyridine-3-sulfonamide with piperidine. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is typically conducted in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-1-yl)pyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to modify the sulfonamide group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine or pyridine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various alkyl or acyl groups onto the pyridine ring.
Scientific Research Applications
2-(Piperidin-1-yl)pyridine-3-sulfonamide has a wide range of applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its potential bioactivity.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: The compound is utilized in the development of agrochemicals and pharmaceuticals, where it acts as a key building block for active ingredients.
Comparison with Similar Compounds
Similar Compounds
2-(Piperidin-1-yl)pyridine-4-sulfonamide: Similar structure but with the sulfonamide group at the 4-position of the pyridine ring.
2-(Morpholin-4-yl)pyridine-3-sulfonamide: Contains a morpholine ring instead of a piperidine ring.
2-(Piperidin-1-yl)pyrimidine-3-sulfonamide: Features a pyrimidine ring instead of a pyridine ring.
Uniqueness
2-(Piperidin-1-yl)pyridine-3-sulfonamide is unique due to its specific combination of a piperidine ring and a pyridine ring connected via a sulfonamide group. This unique structure imparts distinct physicochemical properties and biological activities, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
2-piperidin-1-ylpyridine-3-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2S/c11-16(14,15)9-5-4-6-12-10(9)13-7-2-1-3-8-13/h4-6H,1-3,7-8H2,(H2,11,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSDOWLYVQZEVMF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=CC=N2)S(=O)(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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